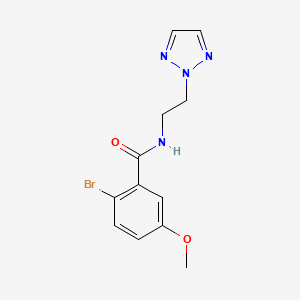

![molecular formula C22H22N2O6S B2766096 (Z)-ethyl 2-((4-ethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 897734-09-7](/img/structure/B2766096.png)

(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

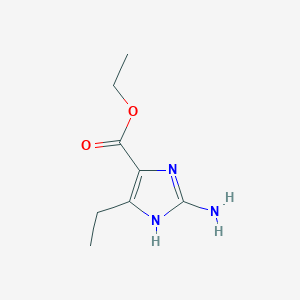

The compound is a benzothiazole derivative, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities and are used in medicinal chemistry . The compound also contains an imino group (C=N) and an ester group (COO), which could contribute to its reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiazole core, with the ethyl ester, imino, and ethoxybenzoyl groups attached to it. These groups could influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the imino and ester groups. The imino group can participate in various reactions such as hydrolysis, reduction, and addition reactions. The ester group can undergo reactions such as hydrolysis, reduction, and transesterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole, imino, and ester groups could contribute to its polarity, solubility, and stability .Aplicaciones Científicas De Investigación

Photochromic and Fluorescent Properties

This compound exhibits intriguing photochromic and fluorescence behavior. Researchers have discovered two distinct polymorphs of this tetraphenylethene-based Schiff base:

Detailed investigations into the crystal structures, fluorescence spectra, and femtosecond transient absorption spectra of these polymorphs reveal that their different photoinactivation pathways result from significantly varied crystal packing styles. Notably, TPENOMe-a can be applied as visible light-responsive rewritable paper, allowing inkless writing and self-erasing using specific wavelengths of light .

Antioxidant Activity

The compound 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol can be synthesized from vanillin and p-anisidine using a water solvent and the stirrer method. Researchers have investigated its characteristics and antioxidant activity .

Data Encryption Material

Combining TPENOMe-b with TPENOMe-a yields a reusable data encryption material. This compound can undergo both static and dynamic encryption–decryption processes, making it a promising candidate for secure information protection .

Benzimidazo[2,1-a]isoquinolin-6(5H)-ones

While not directly related to the compound , the construction of benzimidazo[2,1-a]isoquinolin-6(5H)-ones from N-methacryloyl-2-phenylbenzoimidazoles has attracted attention due to its versatility, simple raw material preparation, and mild reaction conditions .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-(4-ethoxybenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6S/c1-4-29-16-9-6-14(7-10-16)20(26)23-22-24(13-19(25)28-3)17-11-8-15(12-18(17)31-22)21(27)30-5-2/h6-12H,4-5,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBMQAGIGAJWQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

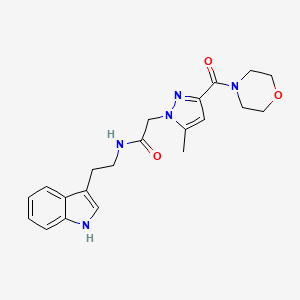

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766015.png)

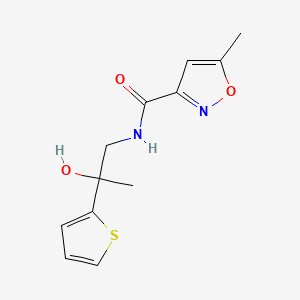

![5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2766017.png)

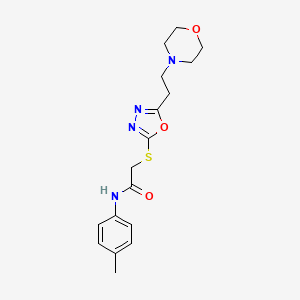

![4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2766026.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N,N-diethylquinoxaline-6-sulfonamide](/img/structure/B2766027.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2766029.png)

![6-(furan-2-ylmethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2766034.png)

![Ethyl 2-(3,5-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766035.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,3-dimethylbutanamide](/img/structure/B2766036.png)